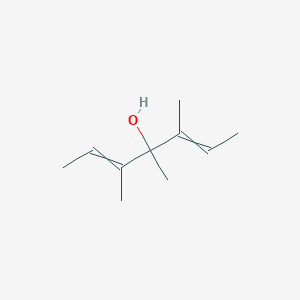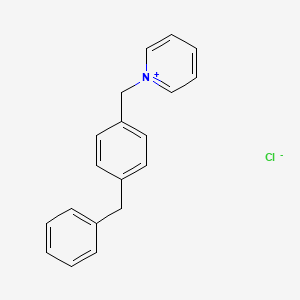
Benzyl-4-benzylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-4-benzylpyridinium chloride is a quaternary ammonium compound that features a pyridinium core substituted with benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-4-benzylpyridinium chloride typically involves the quaternization of 4-benzylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
4-Benzylpyridine+Benzyl chloride→Benzyl-4-benzylpyridinium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-4-benzylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Piperidine derivative.
Substitution: Corresponding substituted pyridinium salts.
Aplicaciones Científicas De Investigación
Benzyl-4-benzylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticholinesterase agent, which could be useful in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of ionic liquids and as a stabilizer for certain polymers.
Mecanismo De Acción
The mechanism of action of Benzyl-4-benzylpyridinium chloride involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparación Con Compuestos Similares
Benzylpyridinium chloride: Lacks the additional benzyl group, resulting in different chemical properties and applications.
4-Benzylpyridine: The precursor to Benzyl-4-benzylpyridinium chloride, used in similar applications but with different reactivity.
Pyridinium chloride: A simpler structure with fewer applications compared to this compound.
Uniqueness: this compound stands out due to its dual benzyl substitution, which enhances its lipophilicity and reactivity. This makes it more effective in applications such as phase transfer catalysis and antimicrobial activity compared to its simpler counterparts.
Propiedades
Número CAS |
63722-09-8 |
|---|---|
Fórmula molecular |
C19H18ClN |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-[(4-benzylphenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-3-7-17(8-4-1)15-18-9-11-19(12-10-18)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+1;/p-1 |
Clave InChI |
IQLOURQENGRWJO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



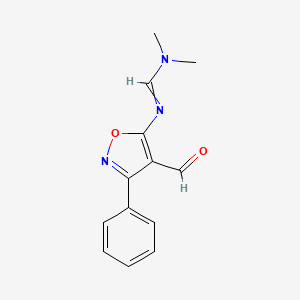

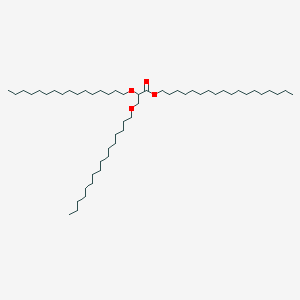


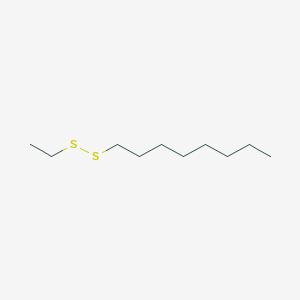
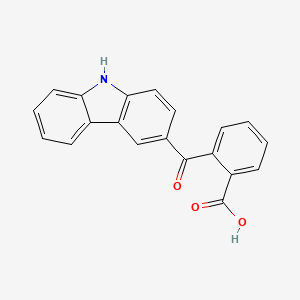
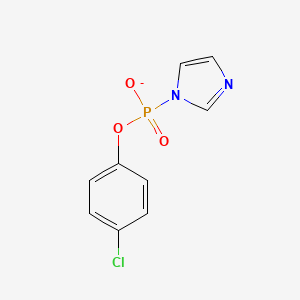
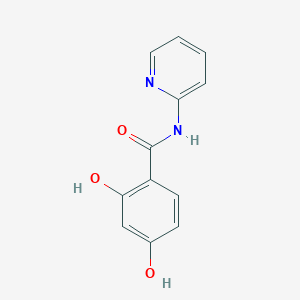
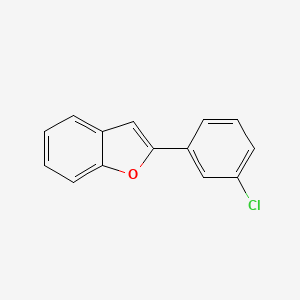
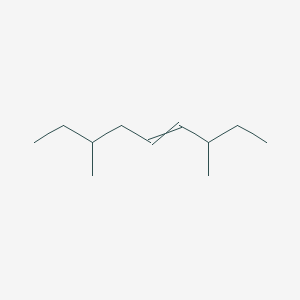
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
